molecular formula C13H15FN2O B1489121 (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 2093932-55-7

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B1489121
CAS No.: 2093932-55-7
M. Wt: 234.27 g/mol
InChI Key: NWZZWBLDDQTWSM-AATRIKPKSA-N
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Description

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15FN2O and its molecular weight is 234.27 g/mol. The purity is usually 95%.
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Biological Activity

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring and a fluorophenyl group , which are critical for its biological interactions. The presence of the aminopyrrolidine moiety suggests that it may influence various neurotransmitter systems or cellular pathways, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

Key Interaction Mechanisms:

  • Hydrogen Bond Formation : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
  • Hydrophobic Interactions : The fluorophenyl group can engage in hydrophobic interactions, which may stabilize the binding of the compound to its target sites.

Biological Activity Predictions

Predictions regarding the biological activity of this compound suggest potential interactions with various targets:

Biological Target Expected Interaction Potential Effect
Neurotransmitter ReceptorsModulation of receptor activityAltered neurotransmission
EnzymesInhibition or activationInfluence on metabolic pathways
Ion ChannelsChannel modulationImpact on cellular excitability

Research Findings

Several studies have investigated the biological effects and pharmacological potential of this compound:

  • Neuropharmacological Studies : Research indicates that compounds with similar structures can affect dopamine and serotonin receptors, suggesting that this compound may also exhibit such effects, potentially contributing to treatments for neurological disorders.
  • Synthesis and Derivatives : The synthesis of this compound involves several methods, including cyclization reactions and nucleophilic substitutions. These synthetic routes facilitate the development of derivatives that may enhance biological activity or selectivity for specific targets.
  • Case Studies : In a recent study, derivatives of similar compounds showed promising results in modulating receptor activities linked to anxiety and depression, highlighting the potential therapeutic applications of this compound in treating mental health conditions .

Properties

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(15)9-16/h1-6,11H,7-9,15H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZZWBLDDQTWSM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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